REACTION_CXSMILES
|
O1CCCCC1[O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][N:13]1[C:26]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[S:20][C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2.CC(O)C.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH:25]1[C:26]2[N:13]([CH2:12][CH2:11][O:10][CH2:9][CH2:8][OH:7])[C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[S:20][C:21]=2[CH:22]=[CH:23][CH:24]=1 |f:3.4|
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Name
|
10-(2-(2-((tetrahydro-2-pyranyl)oxy)ethoxy)ethyl)-10H-phenothiazine
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCCOCCN1C2=CC=CC=C2SC=2C=CC=CC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (150 ml)
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3N(C12)CCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |